(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride
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Overview
Description
(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H16Cl2N4. It is a derivative of piperidine and pyrimidine, which are both significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways within the body. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These include various substituted piperidines, spiropiperidines, and piperidinones, which are widely used in medicinal chemistry.
Pyrimidine Derivatives: These include compounds like 2-chloropyrimidine and other substituted pyrimidines, which are also significant in drug development.
Uniqueness
(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is unique due to its specific combination of piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H16Cl2N4 |
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Molecular Weight |
263.16 g/mol |
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-10-13-4-1-9(14-10)15-5-2-8(7-12)3-6-15;/h1,4,8H,2-3,5-7,12H2;1H |
InChI Key |
QQFZRSHRDWQCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=NC(=NC=C2)Cl.Cl |
Origin of Product |
United States |
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